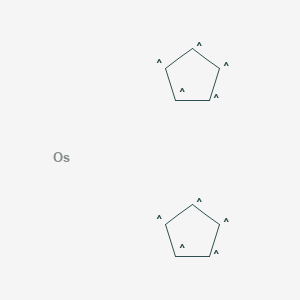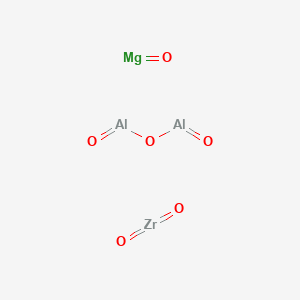![molecular formula C15H15N5O4 B13834358 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in scientific research, particularly in the field of proteomics. Proteomics is the large-scale study of proteins, their structures, and functions. This compound can be used as a biochemical tool to study protein interactions, modifications, and functions .
Mécanisme D'action
The exact mechanism of action for 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is not well-documented. it is likely that this compound interacts with specific molecular targets and pathways involved in protein function and regulation. Further research is needed to elucidate the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared with other similar compounds used in proteomics research. Some of these compounds include:
Theophylline: A methylxanthine drug used in therapy for respiratory diseases.
Caffeine: A central nervous system stimulant commonly found in coffee and tea.
Pentoxifylline: A drug used to improve blood flow in patients with circulation problems.
The uniqueness of this compound lies in its specific structure, which allows it to interact with proteins in a distinct manner compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H15N5O4 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
Clé InChI |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


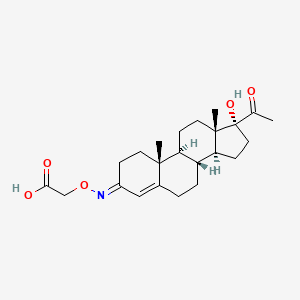
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
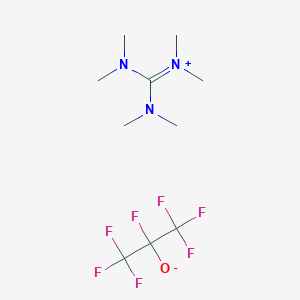
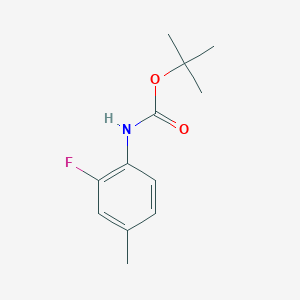
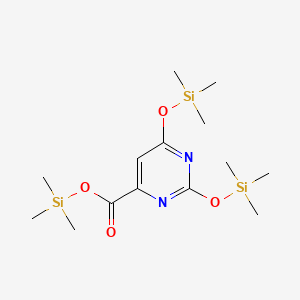
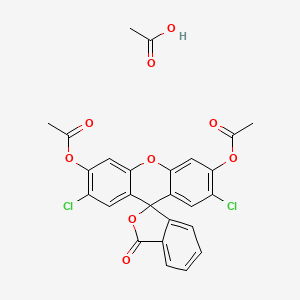
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
